molecular formula C11H9NO2 B154132 Methyl 3-(3-cyanophenyl)acrylate CAS No. 52116-81-1

Methyl 3-(3-cyanophenyl)acrylate

Cat. No. B154132
Key on ui cas rn: 52116-81-1
M. Wt: 187.19 g/mol
InChI Key: BQJYULBYGRTLPZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06399627B1

Procedure details

To a solution of bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate (1.00 g, 3.14 mmol) and 18-crown-6 (4.14 g, 15.7 mmol) in THF (50 mL) at −78 C, potassium bis(trimethylsilyl)amide (6.3 mL, 0.5 M in toluene, 3.15 mmol) was added dropwise. After the addition was completed, 3-cyanobenzaldehyde (0.412 g, 3.14 mmol) in THF (8 mL) was added. The mixture was stirred at −78 C for 30 min before it was quenched with aq. NH4Cl. Water and ether were added. Aqueous phase was separated, extracted with ether once more. The combined organic solutions were dried over Na2SO4, concentrated in vacuo to give a solid, which was purified by a silica gel column, first eluted with EtOAc/hexane (5/95), then with EtOAc/hexane (10/90) to give the titled compound (0.40 g) (yield: 68%). 1H NMR (CDCl3) 7.85 (s, 1H), 7.77 (d, 1H, J=8 Hz), 7.60 (d, 1H, J=8 Hz), 7.45 (t, 1H, J=8 Hz), 6.91 (d, 1H, J=12 Hz), 6.06 (d, 1H, J=12 Hz).
Name
bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.412 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
P(=O)([O-])O[C:3]([CH2:13][C:14](F)(F)F)(CC(F)(F)F)[C:4]([O:6][CH3:7])=[O:5].C1OCCOCCOCCOCCOCCOC1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[C:48]([C:50]1[CH:51]=C([CH:55]=[CH:56][CH:57]=1)C=O)#[N:49]>C1COCC1.CCOC(C)=O.CCCCCC>[C:48]([C:50]1[CH:51]=[C:14]([CH:55]=[CH:56][CH:57]=1)[CH:13]=[CH:3][C:4]([O:6][CH3:7])=[O:5])#[N:49] |f:2.3,6.7|

Inputs

Step One
Name
bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate
Quantity
1 g
Type
reactant
Smiles
P(OC(C(=O)OC)(CC(F)(F)F)CC(F)(F)F)([O-])=O
Name
Quantity
4.14 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
6.3 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.412 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at −78 C for 30 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was quenched with aq. NH4Cl
ADDITION
Type
ADDITION
Details
Water and ether were added
CUSTOM
Type
CUSTOM
Details
Aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether once more
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column
WASH
Type
WASH
Details
first eluted with EtOAc/hexane (5/95)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06399627B1

Procedure details

To a solution of bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate (1.00 g, 3.14 mmol) and 18-crown-6 (4.14 g, 15.7 mmol) in THF (50 mL) at −78 C, potassium bis(trimethylsilyl)amide (6.3 mL, 0.5 M in toluene, 3.15 mmol) was added dropwise. After the addition was completed, 3-cyanobenzaldehyde (0.412 g, 3.14 mmol) in THF (8 mL) was added. The mixture was stirred at −78 C for 30 min before it was quenched with aq. NH4Cl. Water and ether were added. Aqueous phase was separated, extracted with ether once more. The combined organic solutions were dried over Na2SO4, concentrated in vacuo to give a solid, which was purified by a silica gel column, first eluted with EtOAc/hexane (5/95), then with EtOAc/hexane (10/90) to give the titled compound (0.40 g) (yield: 68%). 1H NMR (CDCl3) 7.85 (s, 1H), 7.77 (d, 1H, J=8 Hz), 7.60 (d, 1H, J=8 Hz), 7.45 (t, 1H, J=8 Hz), 6.91 (d, 1H, J=12 Hz), 6.06 (d, 1H, J=12 Hz).
Name
bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.412 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
P(=O)([O-])O[C:3]([CH2:13][C:14](F)(F)F)(CC(F)(F)F)[C:4]([O:6][CH3:7])=[O:5].C1OCCOCCOCCOCCOCCOC1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[C:48]([C:50]1[CH:51]=C([CH:55]=[CH:56][CH:57]=1)C=O)#[N:49]>C1COCC1.CCOC(C)=O.CCCCCC>[C:48]([C:50]1[CH:51]=[C:14]([CH:55]=[CH:56][CH:57]=1)[CH:13]=[CH:3][C:4]([O:6][CH3:7])=[O:5])#[N:49] |f:2.3,6.7|

Inputs

Step One
Name
bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate
Quantity
1 g
Type
reactant
Smiles
P(OC(C(=O)OC)(CC(F)(F)F)CC(F)(F)F)([O-])=O
Name
Quantity
4.14 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
6.3 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.412 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at −78 C for 30 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was quenched with aq. NH4Cl
ADDITION
Type
ADDITION
Details
Water and ether were added
CUSTOM
Type
CUSTOM
Details
Aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether once more
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column
WASH
Type
WASH
Details
first eluted with EtOAc/hexane (5/95)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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